molecular formula C14H8F4O2 B3392596 4-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid CAS No. 1179762-71-0

4-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid

Cat. No.: B3392596
CAS No.: 1179762-71-0
M. Wt: 284.20 g/mol
InChI Key: GOYIDBRMAARWQF-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Benzoic Acid Chemistry

Fluorinated benzoic acids are a class of organic compounds that have found extensive applications in medicinal chemistry and materials science. The introduction of fluorine into the benzoic acid scaffold can significantly alter the molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. nbinno.com These modifications are often sought after in the design of new pharmaceuticals and agrochemicals. nbinno.com The specific positioning of fluorine atoms on the aromatic ring allows for fine-tuning of these properties, making fluorinated benzoic acids versatile building blocks in organic synthesis. globalscientificjournal.comresearchgate.net

Significance of Fluorine and Trifluoromethyl Substituents in Molecular Design

The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups is a well-established strategy in modern drug design and the development of bioactive compounds. ccspublishing.org.cn

Fluorine atoms are small and highly electronegative, which can lead to several advantageous molecular property changes:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can increase the half-life of a drug, allowing for less frequent dosing. nbinno.com

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing the binding affinity and potency of a molecule.

Membrane Permeability: The introduction of fluorine can alter the lipophilicity of a compound, which influences its ability to cross cell membranes and reach its target.

The trifluoromethyl group also offers several benefits in molecular design:

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can significantly enhance a molecule's ability to penetrate biological membranes.

Metabolic Blocker: Similar to a single fluorine atom, the trifluoromethyl group can block sites of metabolic oxidation, thereby improving the metabolic stability of the compound.

Electronic Effects: As a strong electron-withdrawing group, the -CF3 group can influence the acidity or basicity of nearby functional groups, which can in turn affect the compound's pharmacokinetic profile.

The presence of both a fluorine atom and a trifluoromethyl group in 4-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid suggests a design intended to leverage these beneficial properties, making it a valuable precursor for compounds with potentially enhanced biological activity and stability. ccspublishing.org.cn

Overview of Research Trajectories for the Compound

Research involving this compound has primarily focused on its utility as a key intermediate in the synthesis of novel therapeutic agents and agrochemicals. The compound serves as a foundational scaffold, allowing for the construction of more complex molecules with desired biological activities.

Pharmaceutical Research: In the pharmaceutical sector, this benzoic acid derivative is a building block for the development of new drugs, particularly those targeting inflammatory conditions and pain. chemimpex.com Its structural motifs are often found in molecules designed as potent and selective inhibitors of specific enzymes or receptors.

Agrochemical Research: In the field of agrochemicals, this compound is utilized in the synthesis of next-generation herbicides and pesticides. chemimpex.com The fluorine and trifluoromethyl groups can enhance the efficacy and selectivity of these products, leading to more effective pest control with potentially reduced environmental impact. nbinno.com

While much of the research highlights its role as a synthetic intermediate, ongoing studies continue to explore new applications and synthetic routes for this versatile compound. The development of more efficient and scalable syntheses of this compound itself is also an area of interest, as its availability is crucial for its application in various research and development endeavors.

Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 141179-72-8 innospk.com
Molecular Formula C₈H₄F₄O₂ innospk.com
Molecular Weight 208.11 g/mol innospk.com
Appearance White to light yellow crystalline powder chemimpex.com
Melting Point 121-125 °C chemimpex.comchemsrc.com
Boiling Point Approx. 239 °C innospk.com
Purity ≥ 97% chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-[4-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-10-5-6-11(13(19)20)12(7-10)8-1-3-9(4-2-8)14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYIDBRMAARWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681150
Record name 5-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179762-71-0
Record name 5-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid

The synthesis of this compound is not widely documented in publicly available literature, suggesting it is a specialized intermediate. However, its structure, a substituted biaryl carboxylic acid, points towards established cross-coupling methodologies as the most probable synthetic strategies. The key challenge lies in the selective formation of the carbon-carbon bond between the two aryl rings. Plausible and efficient routes would likely involve transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann reactions.

A likely approach involves the Suzuki-Miyaura coupling, a versatile and widely used method for forming C-C bonds between aryl moieties. This reaction would typically involve the coupling of a suitably substituted boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, two primary disconnection approaches are feasible:

Route A: Coupling of 2-bromo-4-fluorobenzoic acid with 4-(trifluoromethyl)phenylboronic acid.

Route B: Coupling of 4-fluoro-2-iodobenzoic acid with 4-(trifluoromethyl)phenylboronic acid.

The choice of halogen on the fluorobenzoic acid component can influence reaction conditions, with iodides generally being more reactive than bromides.

Another potential method is the Ullmann condensation, which is particularly effective for the synthesis of N-aryl anthranilic acids and can be adapted for C-C bond formation. ekb.egijpsjournal.com This would involve the copper-catalyzed coupling of a 2-halobenzoic acid with a 4-trifluoromethylphenyl derivative. ekb.egijpsjournal.com

Reaction Reactant 1 Reactant 2 Catalyst Key Features
Suzuki-Miyaura Coupling2-halo-4-fluorobenzoic acid4-(trifluoromethyl)phenylboronic acidPalladium complex (e.g., Pd(PPh₃)₄)High functional group tolerance, generally good yields.
Ullmann Condensation2-halo-4-fluorobenzoic acid4-trifluoromethylphenyl derivativeCopper salt or complexOften requires higher temperatures than Suzuki coupling.

Functional Group Interconversions and Derivatization Strategies

The reactivity of this compound is dominated by the carboxylic acid group and the potential for nucleophilic aromatic substitution on the fluorinated rings, although the latter is less common under typical conditions.

Oxidation Reactions Leading to Carboxylic Acid Formation

While the target molecule already contains a carboxylic acid, this functionality is often installed at a late stage in a synthetic sequence. For instance, a precursor molecule such as 4-fluoro-2-(4-trifluoromethylphenyl)toluene could be oxidized to the corresponding benzoic acid. Common oxidizing agents for converting a benzylic methyl group to a carboxylic acid include potassium permanganate (B83412) (KMnO₄) or chromic acid.

Reduction Reactions for Related Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol, 4-fluoro-2-(4-trifluoromethylphenyl)benzyl alcohol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting alcohol can serve as a versatile intermediate for further functionalization.

Nucleophilic Substitution Reactions Involving Fluorinated Moieties

The fluorine atom on the benzoic acid ring is generally unreactive towards nucleophilic aromatic substitution due to the deactivating effect of the carboxylate group. However, under forcing conditions or with highly activated nucleophiles, substitution could potentially occur. More relevant are the reactions involving the carboxylic acid itself, which can be converted to other functional groups via nucleophilic acyl substitution. For example, conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride would activate the carboxyl group for subsequent reactions with nucleophiles like amines or alcohols to form amides and esters, respectively.

Condensation and Coupling Reactions for Complex Scaffold Construction

The carboxylic acid functionality is a prime handle for elaboration into more complex structures through condensation and coupling reactions. For instance, amide bond formation with various amines is a common strategy in the synthesis of bioactive molecules. This can be achieved by first activating the carboxylic acid (e.g., as an acyl chloride or with coupling reagents like DCC or EDC) followed by reaction with the desired amine.

Furthermore, the biaryl scaffold itself can be constructed via coupling reactions as detailed in section 2.1. The choice of coupling partners and conditions is crucial for the efficient synthesis of the target molecule. nih.gov

Transformation Reagent(s) Product Functional Group
Oxidation of a precursor methyl groupKMnO₄, H₂O, heatCarboxylic Acid
Reduction of Carboxylic AcidLiAlH₄ or BH₃ in THFPrimary Alcohol
Acyl Chloride FormationSOCl₂ or (COCl)₂Acyl Chloride
Amide FormationAmine, coupling agent (e.g., EDC)Amide
Ester FormationAlcohol, acid catalystEster

Role as a Key Synthetic Intermediate in Complex Molecule Construction

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. innospk.comacs.org this compound, containing both a fluorine atom and a trifluoromethyl group, is a valuable intermediate for the synthesis of novel pharmaceuticals and agrochemicals.

The presence of the carboxylic acid allows for its incorporation into larger molecules through amide or ester linkages, which are common functionalities in drug candidates. The biaryl structure itself is a common feature in many biologically active compounds. Derivatives of this acid could potentially be explored as inhibitors of various enzymes or as ligands for receptors where the specific substitution pattern is crucial for activity. For instance, N-aryl anthranilic acid derivatives are known to possess anti-inflammatory and anticancer activities. nih.govnih.gov By analogy, derivatives of this compound could be synthesized and evaluated for a range of biological activities.

Advanced Synthetic Approaches and Process Optimization in Organic Synthesis

The construction of the this compound backbone is typically achieved through modern cross-coupling strategies. The two most prominent and well-established methods for this type of transformation are the Suzuki-Miyaura coupling and the Ullmann coupling. Both methods have their advantages and have been subject to extensive research to optimize their efficiency and substrate scope.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. In the context of synthesizing this compound, this would involve the reaction of a boronic acid or its ester derivative with an aryl halide in the presence of a palladium catalyst and a base.

A plausible synthetic route via Suzuki-Miyaura coupling would involve the reaction between 2-bromo-4-fluorobenzoic acid and (4-trifluoromethylphenyl)boronic acid .

Key Components of the Suzuki-Miyaura Coupling for this Synthesis:

Aryl Halide: 2-bromo-4-fluorobenzoic acid is a suitable starting material. The bromine atom at the 2-position is ortho to the carboxylic acid group, which can present steric challenges.

Boronic Acid/Ester: (4-trifluoromethylphenyl)boronic acid is the coupling partner that introduces the second aromatic ring.

Palladium Catalyst: A variety of palladium catalysts can be employed. For challenging couplings involving sterically hindered substrates, specialized catalyst systems are often necessary. These can include palladium complexes with bulky phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), or more advanced Buchwald-type ligands.

Base: A base is required to activate the boronic acid. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The choice of base can significantly impact the reaction yield and rate.

Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or dimethylformamide) and water.

Process Optimization in Suzuki-Miyaura Coupling:

Optimizing the Suzuki-Miyaura coupling for the synthesis of this compound involves a systematic investigation of various reaction parameters to maximize the yield and minimize side products.

ParameterVariables and ConsiderationsImpact on Reaction
Catalyst System Palladium source (e.g., Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄), Ligand (e.g., PPh₃, Buchwald ligands)Catalyst and ligand choice are critical for overcoming steric hindrance and achieving high catalytic turnover.
Base Type (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), ConcentrationThe strength and solubility of the base can influence the rate of transmetalation and suppress side reactions.
Solvent Toluene/Water, Dioxane/Water, DMF/WaterSolvent composition affects the solubility of reactants and catalyst, influencing reaction kinetics.
Temperature Typically elevated (80-120 °C)Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.
Reactant Stoichiometry Ratio of boronic acid to aryl halideA slight excess of the boronic acid is often used to ensure complete consumption of the more expensive aryl halide.

For instance, a study on the Suzuki-Miyaura coupling of sterically hindered 2-substituted aryl bromides found that the slow addition of the boronic acid can suppress the formation of undesired byproducts, thereby increasing the yield of the desired product.

Ullmann Coupling

The Ullmann coupling is a classical method for the formation of biaryl compounds using a copper catalyst. While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern advancements have led to the development of more efficient and milder catalytic versions of this reaction.

A potential Ullmann coupling route for the synthesis of this compound could involve the reaction of 2-bromo-4-fluorobenzoic acid with a 4-halotrifluoromethylbenzene (e.g., 4-iodobenzotrifluoride) in the presence of a copper catalyst.

Key Components of the Ullmann Coupling for this Synthesis:

Aryl Halides: 2-bromo-4-fluorobenzoic acid and an activated aryl halide such as 4-iodobenzotrifluoride.

Copper Catalyst: Copper(I) salts like CuI are commonly used, often in combination with a ligand.

Ligand: Ligands such as phenanthroline or diamine derivatives can accelerate the reaction and allow for lower reaction temperatures.

Base: A base like potassium carbonate or cesium carbonate is typically required.

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used.

Process Optimization in Ullmann Coupling:

Optimization of the Ullmann coupling focuses on improving the catalyst system and reaction conditions to make the process more efficient and applicable to a wider range of substrates.

ParameterVariables and ConsiderationsImpact on Reaction
Copper Source CuI, Cu₂O, Cu(OAc)₂The choice of copper precursor can affect catalytic activity.
Ligand Phenanthrolines, diamines, amino acidsLigands can stabilize the copper catalyst and facilitate the coupling of less reactive aryl halides.
Base K₂CO₃, Cs₂CO₃The base plays a crucial role in the reaction mechanism, and its choice can influence the yield.
Temperature Traditionally high, but modern methods aim for lower temperatures (100-150 °C)Lowering the temperature improves the energy efficiency and functional group tolerance of the reaction.
Solvent DMF, DMSO, NMPThe solvent needs to be stable at high temperatures and effectively solubilize the reactants.

Research into Ullmann-type reactions has demonstrated the importance of ligand design and the use of high-surface-area copper catalysts, such as nanoparticles, to improve reaction efficiency. For example, the amination of 2-chlorobenzoic acid using copper nanoparticles has been studied to determine optimal reaction conditions. rsc.org

Structure Activity Relationships Sar and Molecular Design Principles

Impact of Fluoro and Trifluoromethyl Groups on Molecular Interactions and Biological Activity

The presence of fluoro and trifluoromethyl groups on the scaffold of 4-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid significantly influences its physicochemical properties and, consequently, its interactions with biological targets. researchgate.net Fluorine, being the most electronegative element, and the trifluoromethyl group, a strong electron-withdrawing substituent, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. nih.govscilit.com

The introduction of these fluorinated moieties can enhance the binding affinity of the compound to its target protein through various non-covalent interactions. ossila.com These can include dipole-dipole interactions, hydrogen bonds (where the fluorine acts as a weak hydrogen bond acceptor), and halogen bonds. ossila.com The trifluoromethyl group, in particular, is known to increase lipophilicity, which can improve membrane permeability and cellular uptake. nih.gov Furthermore, the C-F bond is exceptionally strong, which often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov This can result in a longer biological half-life for the compound.

A comparative analysis of the biological activity of fluorinated versus non-fluorinated analogs often reveals a significant increase in potency for the fluorinated compounds. For instance, structure-activity relationship studies on various bioactive molecules have demonstrated that the strategic placement of fluorine or a trifluoromethyl group can lead to a substantial improvement in agonistic or antagonistic activity at G protein-coupled receptors and other targets. ossila.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.org For derivatives of this compound, QSAR models can be invaluable for lead optimization. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict their biological activity. researchgate.net

The process typically involves synthesizing a series of analogs with systematic variations in their structure and measuring their biological activity. The resulting data is then used to build a QSAR model. Descriptors that are often considered in such studies include:

Electronic descriptors: Hammett constants, dipole moment, and partial atomic charges.

Steric descriptors: Molar refractivity, van der Waals volume, and shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

For benzoic acid derivatives, QSAR studies have shown that toxicity and other biological activities can be correlated with parameters like log P and pKa. nih.gov By developing a robust QSAR model for a series of this compound derivatives, medicinal chemists can predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Rational Design of Derivatives for Modulated Biological Activities

The insights gained from SAR and QSAR studies provide a solid foundation for the rational design of new derivatives of this compound with modulated biological activities. mdpi.com The goal of rational design is to make specific, targeted modifications to the lead compound's structure to improve its desired properties while minimizing undesirable ones.

For instance, if the initial compound exhibits good potency but poor selectivity, modifications can be designed to enhance its interaction with the intended target while reducing its affinity for off-target proteins. This could involve altering the position or nature of the substituents on the phenyl rings. For example, moving the fluoro or trifluoromethyl group to a different position could change the molecule's conformation and how it fits into the binding pocket of the target protein.

Another common strategy in rational drug design is bioisosteric replacement. nih.gov This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. For example, the carboxylic acid group could be replaced with other acidic functional groups like a tetrazole to potentially improve oral bioavailability.

The following table illustrates some potential modifications and their intended effects:

Structural Modification Rationale Potential Outcome
Varying the position of the fluoro groupTo probe different regions of the binding pocketImproved binding affinity and selectivity
Replacing the trifluoromethyl group with other electron-withdrawing groups (e.g., -CN, -NO2)To fine-tune electronic properties and binding interactionsAltered potency and metabolic stability
Introducing substituents on the phenyl ringsTo explore additional binding interactions and improve physicochemical propertiesEnhanced activity and improved pharmacokinetic profile
Modifying the carboxylic acid groupTo improve metabolic stability and oral bioavailabilityIncreased in vivo efficacy

Conformational Analysis and Stereochemical Considerations in SAR Studies

The three-dimensional structure of a molecule, including its conformation and stereochemistry, plays a crucial role in its biological activity. mdpi.com Conformational analysis of this compound and its derivatives is essential for understanding how these molecules adopt specific shapes to interact with their biological targets. The dihedral angle between the two phenyl rings is a key conformational feature that can significantly impact activity. nih.gov

Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to predict the preferred conformations of these molecules. rsc.org Experimental techniques like X-ray crystallography and NMR spectroscopy can provide detailed information about their solid-state and solution-phase structures, respectively. nih.govresearchgate.net

If a derivative of this compound contains a chiral center, the different stereoisomers (enantiomers or diastereomers) can exhibit significantly different biological activities. mdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. Therefore, it is often necessary to synthesize and test each stereoisomer individually to determine which one possesses the desired therapeutic effect. Understanding the stereochemical requirements for activity is a critical aspect of SAR studies and is essential for the development of safe and effective drugs.

Biological Activity and Mechanistic Investigations in Vitro and Non Human in Vivo Studies

Modulation of Specific Molecular Targets: Enzymes and Receptors

There is no available scientific literature detailing the modulation of specific molecular targets, such as enzymes or receptors, by 4-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid.

Enzyme Inhibition Studies

No published studies were found that investigate the inhibitory effects of this compound on any specific enzymes. Therefore, no data on its enzyme inhibition profile, such as IC₅₀ values or the mechanism of inhibition, can be provided.

Receptor Agonism and Antagonism Studies

There is no publicly available research on the agonistic or antagonistic activities of this compound at any known receptors. Binding affinities, efficacy, and functional assay data are not available.

Cellular and Molecular Mechanisms of Action

The cellular and molecular mechanisms of action for this compound have not been elucidated in any published research.

Pathway Modulation in Cellular Systems

No studies have been identified that report on the modulation of specific cellular signaling pathways by this compound in any cellular systems.

Apoptosis Induction Mechanisms in Research Models

There is no evidence in the scientific literature to suggest that this compound induces apoptosis. Consequently, no information is available on the potential mechanisms of apoptosis induction in any research models.

Diverse Biological Activities Explored in Research Contexts

Beyond the specific areas mentioned above, no other distinct biological activities for this compound have been reported in in vitro or non-human in vivo research contexts.

Based on comprehensive searches for scientific literature on the chemical compound This compound , it has been determined that there is no available research data corresponding to the specific biological activities outlined in your request. Searches were conducted using both the compound name and its CAS number (62438-69-9) across a wide range of scientific databases.

The absence of published studies on the antimicrobial, antifungal, antitubercular, antiviral, anti-inflammatory, and anticancer properties of this specific compound makes it impossible to generate a scientifically accurate and informative article that adheres to the provided outline.

Therefore, the requested content for the following sections cannot be provided:

In Vitro Efficacy Assessments (e.g., MIC, IC50 values in cell-based assays)

To fulfill your request, verifiable research findings are necessary. At present, such data for "this compound" does not appear to be publicly accessible.

Pre-clinical In Vivo Pharmacological Action in Animal Models (excluding human clinical trials)longdom.org

Following a comprehensive review of scientific literature, no publicly available preclinical in vivo studies detailing the pharmacological actions of this compound in animal models were identified. Research databases and scientific publications did not yield specific data on the efficacy or biological effects of this particular compound in non-human in vivo systems.

Therefore, it is not possible to provide detailed research findings or construct data tables summarizing the preclinical in vivo pharmacological actions for this compound at this time. The absence of such information in the public domain precludes a summary of its effects in animal models.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding affinity and mode of a ligand, such as 4-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid, within the active site of a target protein.

Research on analogous benzoic acid derivatives demonstrates the utility of this approach. For instance, docking studies on other fluorinated thiazolidin-4-one derivatives have been used to assess their anti-cancer potential against protein targets like c-Kit Tyrosine Kinase. These studies revealed favorable binding affinities, with values ranging from -7.7 to -9.2 kcal/mol, indicating stable interactions. rjptonline.org The interactions were characterized by various bond types, including hydrogen bonding, halogen bonding, and pi-sigma interactions. rjptonline.org Similarly, a molecular docking analysis of a different benzoic acid derivative against carbonic anhydrase II showed a high binding energy of -9.4 kcal/mol, suggesting its potential as a potent inhibitor. niscpr.res.in

In the context of this compound, molecular docking would be employed to:

Identify potential protein targets by screening it against a panel of disease-relevant proteins.

Elucidate the specific binding mode, identifying key amino acid residues that interact with the fluoro, trifluoromethyl, and carboxylic acid groups.

Predict its binding affinity, providing a quantitative measure of its potential potency.

The analysis of ligand-protein interactions provides a detailed picture of the non-covalent forces governing the binding event. For related structures, studies have identified crucial interactions, such as hydrogen bonds formed between the ligand and specific amino acid residues like lysine. rjptonline.org For this compound, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds with receptor sites, while the fluorine and trifluoromethyl groups can participate in halogen bonding and other hydrophobic interactions, which can significantly enhance binding affinity. ossila.com

Table 1: Illustrative Molecular Docking Results for Related Benzoic Acid Derivatives

Compound Class Protein Target Binding Affinity (kcal/mol) Key Interacting Residues
Fluorinated Thiazolidin-4-one Derivatives c-Kit Tyrosine Kinase (1T46) -7.7 to -9.2 LYS623, ASP810, CYS673

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. niscpr.res.in These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

For derivatives of benzoic acid, DFT has been used to optimize the molecular structure and analyze the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs). niscpr.res.inniscpr.res.in

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for understanding intermolecular interactions. It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show negative potential around the carboxylic acid's oxygen atoms and the fluorine atom, indicating sites prone to electrophilic attack or hydrogen bonding.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

Studies on similar molecules like 2-aryl-1,2,3-triazole acids have employed Time-Dependent Density Functional Theory (TD-DFT) to support experimental findings on their optical properties. ucm.es Such calculations for this compound would help in understanding its electronic transitions and potential photophysical properties.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are essential for understanding the conformational flexibility of both the ligand and the protein, as well as the stability of their interaction.

For a molecule like this compound, which has rotational freedom around the bond connecting the two phenyl rings, MD simulations can:

Explore Conformational Space: The molecule can adopt various conformations, and MD simulations can sample these different states to identify the most energetically favorable ones, both in solution and when bound to a protein. Studies on related 2-fluoro-4-hydroxy benzoic acid have investigated its different conformers and their interconversion. mdpi.com

Assess Binding Stability: By running simulations of the ligand-protein complex, researchers can assess the stability of the binding pose predicted by docking. The simulation can reveal if the key interactions are maintained over time or if the ligand dissociates from the binding site.

Calculate Binding Free Energy: Advanced MD techniques, such as free energy perturbation or thermodynamic integration, can provide more accurate estimations of the binding free energy, offering a more rigorous prediction of ligand affinity than docking scores alone.

The dihedral angle between the two aromatic rings is a key conformational parameter. In a related compound, 2-[4-(Trifluoromethyl)phenyl-sulfanyl]benzoic acid, the dihedral angle between the benzene rings was found to be 88.7°. nih.gov Similar analysis for this compound would be crucial for understanding its three-dimensional shape and how it fits into a protein's binding pocket.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Compounds

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME. In silico ADME prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable drug-like properties and flag potential liabilities.

Various computational models are used to predict key ADME parameters. For novel benzimidazole derivatives, in silico prediction of physicochemical properties and ADME profiles was a key part of their evaluation. nih.gov These studies often calculate properties based on established rules like Lipinski's rule of five, which helps assess a compound's potential for oral bioavailability.

For this compound, a typical in silico ADME profile would include the prediction of:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). The presence of fluorine-containing moieties can influence BBB penetration. rjptonline.org

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of clearance and half-life.

Toxicity: Early assessment of potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicities.

Table 2: Predicted Physicochemical and ADME Properties for 4-Fluoro-2-(trifluoromethyl)benzoic acid (a related isomer)

Property Predicted Value Significance
Molecular Weight 208.11 g/mol Complies with Lipinski's rule (<500)
XLogP3 2.4 Indicates good lipophilicity for membrane permeability
Hydrogen Bond Donors 1 Complies with Lipinski's rule (≤5)
Hydrogen Bond Acceptors 3 Complies with Lipinski's rule (≤10)

Data sourced from PubChem for a structurally similar compound, 4-Fluoro-2-(trifluoromethyl)benzoic acid, for illustrative purposes. nih.gov

In Silico Screening and Virtual Library Design for Novel Chemical Entities

In silico screening involves computationally evaluating large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach allows researchers to explore vast chemical spaces efficiently. This compound can serve as a core scaffold or starting point for such screening efforts.

Virtual library design involves the creation of a focused collection of hypothetical molecules based on a common chemical scaffold. By systematically modifying the core structure of this compound—for example, by changing the substitution patterns on the phenyl rings or modifying the carboxylic acid group—a virtual library of novel analogues can be generated.

This process typically involves:

Scaffold Selection: Choosing a core structure known or predicted to have some interaction with the target of interest, such as the this compound framework.

Reactant Enumeration: Defining a set of chemical building blocks that can be computationally attached to the scaffold based on feasible synthetic reactions. nih.gov

Library Generation: Creating a large virtual database of all possible products.

Virtual Screening: Docking the entire virtual library against the target protein to prioritize compounds with the best predicted binding affinities and interaction profiles for synthesis and experimental testing. drugdesign.org

This strategy has been successfully applied to discover potent ligands for various targets, such as cyclin-dependent kinases (CDKs), by starting with a purine scaffold and generating diverse libraries. drugdesign.org A similar approach, using the unique electronic and steric properties of the this compound scaffold, could lead to the discovery of novel chemical entities with tailored biological activities. mdpi.com

Analytical and Spectroscopic Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including derivatives of 4-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, researchers can map out the complete covalent framework of the molecule.

In ¹H NMR spectroscopy, the aromatic protons of the benzoic acid and trifluoromethylphenyl rings exhibit distinct chemical shifts and coupling patterns. The protons on the fluorinated benzoic acid ring are influenced by the electron-withdrawing carboxylic acid group and the fluorine atom, while the protons on the other ring are affected by the powerful trifluoromethyl group. This results in complex splitting patterns (e.g., doublets, triplets, and multiplets) that allow for the precise assignment of each proton.

¹³C NMR provides information on the carbon skeleton. The spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons directly bonded to fluorine and the trifluoromethyl group, and the other aromatic carbons. The coupling between carbon and fluorine atoms (¹J-CF, ²J-CF, etc.) provides further structural confirmation.

Given the presence of fluorine atoms, ¹⁹F NMR is an exceptionally sensitive and valuable tool. acs.orgnih.gov It provides specific signals for the fluorine atom on the benzoic acid ring and the three equivalent fluorine atoms of the trifluoromethyl group, with characteristic chemical shifts that can confirm their chemical environment. acs.orgnih.gov This technique is particularly useful for monitoring reactions and confirming the successful incorporation of fluorine-containing moieties. nih.gov

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Key Features
¹H7.0 - 8.5Complex multiplets in the aromatic region due to H-H and H-F coupling. A broad singlet for the carboxylic acid proton (>10 ppm).
¹³C120 - 170Signals for aromatic carbons, with characteristic splitting due to C-F coupling. Carboxylic carbon signal downfield (>165 ppm). CF₃ carbon appears as a quartet.
¹⁹F-60 to -65 (CF₃) -100 to -120 (Ar-F)Two distinct signals: a singlet for the CF₃ group and another signal for the single fluorine atom on the benzoic acid ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational frequencies of its specific bonds. quora.comlibretexts.org

The most prominent feature is the very broad absorption band associated with the O-H stretch of the carboxylic acid's hydroxyl group, typically appearing in the 2500–3300 cm⁻¹ region. docbrown.info This broadening is a result of intermolecular hydrogen bonding between carboxylic acid dimers in the solid state. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp peak, usually found between 1680 and 1710 cm⁻¹. quora.com

The aromatic rings produce characteristic C=C stretching vibrations in the 1450–1600 cm⁻¹ region. youtube.com Absorptions corresponding to the C-F and C-CF₃ bonds are also present, typically appearing in the fingerprint region (below 1400 cm⁻¹), which is a complex and unique area of the spectrum useful for confirming the molecule's identity. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Strong, Very Broad
Carboxylic AcidC=O stretch1680 - 1710Strong, Sharp
Aromatic RingC=C stretch1450 - 1600Medium to Strong
Aromatic RingC-H stretch3000 - 3100Medium
Fluoro GroupC-F stretch1000 - 1350Strong
TrifluoromethylC-F stretch1100 - 1200Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound (molecular formula C₁₄H₈F₄O₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy.

In a typical electron ionization (EI) mass spectrum, the parent molecule will lose an electron to form the molecular ion [M]⁺•, whose m/z value corresponds to the molecular weight of the compound (296.04 g/mol ). The fragmentation pattern provides valuable structural clues. docbrown.info Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45) to form a benzoyl-type cation. docbrown.info

For this specific molecule, other significant fragments would likely arise from the cleavage of the bond between the two aromatic rings. The stability of the resulting fragment ions helps to piece together the molecular structure. The presence of the trifluoromethyl group and fluorine atom provides a distinctive isotopic pattern that aids in identification. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonDescription
296[C₁₄H₈F₄O₂]⁺•Molecular Ion (M⁺•)
279[C₁₄H₈F₄O]⁺Loss of •OH radical
251[C₁₃H₈F₄]⁺Loss of •COOH radical
145[C₇H₄F₃]⁺Fragment corresponding to the trifluoromethylphenyl cation
139[C₇H₄FO]⁺Fragment corresponding to the fluorobenzoyl cation

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound, single-crystal X-ray diffraction is crucial for understanding their solid-state conformation and packing.

A common and defining structural motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers. researchgate.net In this arrangement, two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) graph-set motif. researchgate.netnih.govnih.gov

The analysis also reveals the dihedral angle between the two aromatic rings, which is influenced by the steric hindrance from the substituents at the ortho positions. nih.gov The fluorine and trifluoromethyl groups can participate in weaker intermolecular interactions, such as C-H···F and C-H···O hydrogen bonds, which further stabilize the crystal lattice. nih.govnih.gov This detailed structural information is invaluable for structure-property relationship studies and rational drug design.

Table 4: Typical Crystallographic Data Obtainable for a Benzoic Acid Derivative

ParameterDescriptionExample Finding
Crystal SystemThe basic geometric classification of the crystal lattice.Monoclinic or Triclinic
Space GroupThe symmetry group of the crystal structure.P-1 or P2₁/c
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell. nih.gova = 7.3 Å, b = 8.1 Å, c = 11.4 Å, α = 82.7°, β = 83.6°, γ = 72.3° nih.gov
Hydrogen BondingKey intermolecular interactions stabilizing the structure. researchgate.netO-H···O hydrogen bonds forming centrosymmetric dimers. researchgate.net
Dihedral AngleThe angle between the planes of the two aromatic rings. nih.gov50-90°, indicating a significantly twisted conformation. nih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment and real-time monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile compounds like this compound. ekb.eg A reverse-phase HPLC method, typically using a C18 column, is employed. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing an acid like trifluoroacetic or phosphoric acid to ensure the carboxylic acid is in its protonated form). americanlaboratory.com The compound is detected by a UV detector, as the aromatic rings absorb strongly in the UV region. This method can be used to determine purity with high precision, often achieving levels of 99.5% or greater. cphi-online.com

Gas Chromatography (GC) is better suited for volatile and thermally stable compounds. Because carboxylic acids have low volatility and can interact with the GC column, they often require derivatization prior to analysis. researchgate.net A common approach is to convert the carboxylic acid into a more volatile ester (e.g., a methyl ester). researchgate.net The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS), which provides both separation and identification of the components in a mixture. This technique is highly effective for identifying trace impurities during process development. americanlaboratory.com

Table 5: Typical Chromatographic Conditions

TechniqueColumnMobile Phase / Carrier GasDetectionApplication
HPLC Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Gradient of Acetonitrile and Water (with 0.1% TFA)UV (e.g., at 254 nm)Purity determination and reaction monitoring. ekb.egamericanlaboratory.com
GC Capillary column (e.g., 5% Phenyl methyl siloxane)HeliumMass Spectrometry (MS) or Flame Ionization (FID)Impurity profiling after derivatization to a volatile ester. researchgate.netnist.gov

Broader Applications in Chemical Biology and Allied Sciences

Role as a Building Block in Agrochemical Research

4-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid serves as a crucial intermediate in the synthesis of modern agrochemicals. The incorporation of fluorine and trifluoromethyl groups into the molecular structure of active ingredients can significantly enhance their efficacy and stability. mdpi.cominnospk.com The strong electron-withdrawing nature of these substituents alters the electronic properties of the molecule, while the trifluoromethyl group, in particular, is known for increasing lipophilicity and metabolic stability. nih.gov These properties are highly desirable in the development of next-generation crop protection agents. nih.govchemimpex.com

In herbicide development, fluorinated benzoic acid derivatives are used to create compounds with potent and selective action. mdpi.com The presence of the trifluoromethyl group can improve the uptake of the herbicide by plant tissues and its transport to the target site. chemimpex.com Furthermore, the carbon-fluorine bond's high strength makes the resulting herbicide more resistant to metabolic degradation by the target weed, leading to a longer-lasting effect and potentially reducing the required application rates. chemimpex.com Research in this area focuses on leveraging the this compound scaffold to synthesize novel active ingredients that can overcome resistance mechanisms in various weed species.

Table 1: Influence of Fluorine Substitution on Agrochemical Properties
PropertyInfluence of Fluorine/Trifluoromethyl GroupBenefit in Agrochemicals
Biological ActivityEnhances binding to target enzymes or receptors.Increased potency and effectiveness. chemimpex.com
LipophilicityIncreases solubility in lipids, aiding membrane penetration.Improved uptake by plants, insects, and fungi. nih.govchemimpex.com
Metabolic StabilityThe strong C-F bond resists enzymatic degradation.Longer-lasting effects and potentially lower application rates. chemimpex.com
Selective ActionCan be used to fine-tune activity against specific target organisms.Reduced impact on non-target species and the environment. chemimpex.com

Integration into Fluorous Chemistry Methodologies

Fluorous chemistry utilizes highly fluorinated compounds to facilitate the purification of reaction products. While this compound is a fluorinated compound, its integration into specific fluorous chemistry methodologies, such as fluorous tagging or solid-phase extraction, is not extensively documented in current literature. However, its properties are relevant to the broader field of fluorine chemistry research. As a fluorinated aromatic compound, it serves as a valuable tool for studying the impact of fluorine on molecular properties and for developing new materials with unique characteristics. chemimpex.com The principles of fluorous chemistry suggest that molecules with a significant fluorine content can exhibit unique phase preferences, which can be exploited for separation. The presence of four fluorine atoms in this compound could make it a candidate for investigation in such advanced purification strategies.

Contributions to Chemical Probe Development for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The structural motifs within this compound are highly valuable for the design of such probes. The trifluoromethylphenyl and fluorobenzoic acid components are frequently found in biologically active molecules. ossila.com A structure-activity relationship study on a related compound, 2-Fluoro-4-(trifluoromethyl)benzoic acid, indicated that the trifluoromethyl and fluoride (B91410) groups can improve the agonistic activity for G protein-coupled receptors, partly through halogen bonding interactions with the protein target. ossila.com

Derivatives containing the trifluoromethylphenyl benzoic acid scaffold have been synthesized and investigated as potent anti-gram-positive bacterial agents. researchgate.net These compounds demonstrated high efficacy against bacteria such as Staphylococcus aureus, including a bactericidal effect and the ability to inhibit and destroy biofilms, with a low tendency for resistance development. researchgate.net This highlights the potential of using this compound as a foundational structure for developing highly specific and potent chemical probes to investigate bacterial processes or as starting points for new antimicrobial drugs.

Applications in Materials Science and Polymer Chemistry Research

In materials science, this compound is utilized as a component in the creation of advanced polymers and coatings. chemimpex.com Its incorporation into polymer backbones can significantly enhance thermal stability and chemical resistance. chemimpex.com These improved properties are critical for materials used in demanding environments, such as those found in the automotive and aerospace industries. chemimpex.com

Furthermore, fluorinated benzoic acid derivatives are well-known building blocks for the synthesis of liquid crystals. mdpi.comnih.gov The rigidity of the aromatic rings combined with the specific intermolecular interactions promoted by the fluorine substituents can lead to the formation of mesophases. By modifying the structure of benzoic acid derivatives, researchers can manipulate the formation and properties of liquid crystals for use in display technologies and other optical applications. nih.gov The unique properties of this compound make it a candidate for research into new liquid crystalline materials with specific dielectric and optical properties. Studies on other fluorinated benzoic acids have shown that they can be used to create materials with columnar or smectic mesophases, demonstrating the versatility of this class of compounds in materials science. nih.govrsc.org

Table 2: Applications in Materials Science
Application AreaRole of this compoundResulting Material Property
Polymers & CoatingsIncorporated as a monomer or additive. chemimpex.comImproved thermal stability and chemical resistance. chemimpex.com
Liquid CrystalsServes as a core structural unit (scaffold). mdpi.comnih.govPotential to form specific mesophases for optical applications. nih.gov
Fluorine Chemistry ResearchUsed as a model compound. chemimpex.comAids in the development of new materials with unique properties. chemimpex.com

Q & A

Q. How is the crystal structure of this compound determined, and what insights does it provide?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous compounds, SCXRD revealed two independent molecules in the asymmetric unit with distinct dihedral angles (e.g., 55.63° vs. 52.65°), highlighting conformational flexibility . Hydrogen-bonding networks (O-H···O and N-H···O) stabilize the crystal lattice, forming acid-acid dimers . Pre-experimental steps include growing high-quality crystals in polar solvents (e.g., DMSO/water mixtures).

Q. What biological activities are associated with this compound, and how are they assessed?

  • Methodological Answer : Fluorinated benzoic acid derivatives are often screened for enzyme inhibition (e.g., cyclooxygenase) or receptor binding. Assays include:
  • In vitro enzyme inhibition : Measure IC₅₀ using fluorogenic substrates.
  • Cellular assays : Evaluate cytotoxicity (MTT assay) or anti-inflammatory activity (IL-6/IL-1β ELISA).
    Structural analogs have shown potential in medicinal chemistry (e.g., anti-cancer properties) by modifying electron-withdrawing groups like trifluoromethyl .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?

  • Methodological Answer : Discrepancies between experimental and theoretical data (e.g., bond angles, torsion angles) arise from dynamic effects in solution vs. solid-state rigidity. Strategies include:
  • DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with XRD data .
  • MD simulations : Model solvation effects (e.g., using COSMO-RS) to predict NMR shifts.
    Cross-validation with HPLC-MS ensures purity, eliminating misinterpretation from impurities .

Q. What role do non-covalent interactions (e.g., C-H···F) play in crystallization, and how can they be exploited for polymorph control?

  • Methodological Answer : Weak interactions like C-H···F (observed at ~2.9–3.2 Å in related structures) guide crystal packing . To control polymorphism:
  • Solvent screening : Use solvents with varying polarity (e.g., ethanol vs. acetonitrile).
  • Additives : Introduce co-crystallizing agents (e.g., urea) to stabilize specific hydrogen-bonding motifs.
    Differential Scanning Calorimetry (DSC) identifies thermodynamic vs. kinetic polymorphs.

Q. How can multi-objective optimization frameworks enhance reaction efficiency for derivatives of this compound?

  • Methodological Answer : A multi-objective optimal experimental design (MOED) balances competing factors (e.g., yield, purity, cost). For esterification of benzoic acid analogs, MOED achieved 20% faster kinetic model identification by iteratively updating parameters during flow reactor experiments . Key steps:
  • Online parameter estimation : Use real-time HPLC data.
  • Pareto front analysis : Identify optimal trade-offs between reaction time and conversion.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.